3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
Overview
Description
3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid is an organic compound that features a hydrazine functional group attached to a propanoic acid backbone, with a 3,4-dimethoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,4-dimethoxybenzaldehyde.
Formation of Hydrazone: The aldehyde group of 3,4-dimethoxybenzaldehyde reacts with hydrazine to form the corresponding hydrazone.
Alkylation: The hydrazone is then alkylated using a suitable alkylating agent to introduce the 2-methylpropanoic acid moiety.
Hydrolysis: The final step involves hydrolysis to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The methoxyphenyl group may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenylacetic acid
- 3,4-Dimethoxyphenethylamine
- 3,4-Dimethoxyphenylpropanoic acid
Uniqueness
3-(3,4-Dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid is unique due to the presence of both a hydrazine group and a 3,4-dimethoxyphenyl group. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
Properties
CAS No. |
28860-96-0 |
---|---|
Molecular Formula |
C12H18N2O4 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(2S)-3-(3,4-dimethoxyphenyl)-2-hydrazinyl-2-methylpropanoic acid |
InChI |
InChI=1S/C12H18N2O4/c1-12(14-13,11(15)16)7-8-4-5-9(17-2)10(6-8)18-3/h4-6,14H,7,13H2,1-3H3,(H,15,16)/t12-/m0/s1 |
InChI Key |
RPCRUCVXKKSQBD-LBPRGKRZSA-N |
SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)NN |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1)OC)OC)(C(=O)O)NN |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)(C(=O)O)NN |
Key on ui other cas no. |
937203-35-5 28860-96-0 |
Pictograms |
Irritant; Health Hazard |
sequence |
X |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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